Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a difluorophenyl-imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluorophenyl isocyanate with an appropriate benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Difluorophenyl)benzoic acid: Similar in structure but lacks the imidazolidinone moiety.
Benzoic acid, 3-[[(2,5-difluorophenyl)thio]methyl]-: Contains a thioether linkage instead of the imidazolidinone group.
Uniqueness
Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- is unique due to the presence of both the difluorophenyl and imidazolidinone groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Properties
CAS No. |
651749-08-5 |
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Molecular Formula |
C16H12F2N2O3 |
Molecular Weight |
318.27 g/mol |
IUPAC Name |
3-[3-(2,5-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-4-5-13(18)14(9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22) |
InChI Key |
LNVNOYPIRWTSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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